molecular formula C13H11NO3 B112212 3-(Acetylamino)-2-naphthoic acid CAS No. 19717-59-0

3-(Acetylamino)-2-naphthoic acid

Cat. No.: B112212
CAS No.: 19717-59-0
M. Wt: 229.23 g/mol
InChI Key: FHXRDNPWHSTOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetylamino)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of an acetylamino group attached to the naphthalene ring

Scientific Research Applications

3-(Acetylamino)-2-naphthoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

3-(Acetylamino)-2-naphthoic acid is a complex organic compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids . These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom

Mode of Action

Based on its structural similarity to other n-acyl-alpha amino acids , it can be hypothesized that it may interact with its targets through similar mechanisms. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

N-acyl-alpha amino acids, to which this compound belongs, are known to play crucial roles in various biochemical processes . They can participate in protein synthesis, signal transduction, and other cellular functions.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence these properties .

Result of Action

Given its structural similarity to other n-acyl-alpha amino acids , it may have similar effects, such as influencing protein structure and function, modulating cellular signaling pathways, or affecting cellular metabolism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific cellular or tissue environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylamino)-2-naphthoic acid typically involves the acetylation of 2-naphthoic acid. One common method is the reaction of 2-naphthoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylamino)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The compound can participate in substitution reactions, where the acetylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Lacks the acetylamino group but shares the naphthalene ring structure.

    3-Amino-2-naphthoic acid: Contains an amino group instead of an acetylamino group.

    Acetylsalicylic acid: Similar in having an acetyl group but differs in the aromatic ring structure.

Uniqueness

3-(Acetylamino)-2-naphthoic acid is unique due to the presence of both the acetylamino group and the naphthalene ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-acetamidonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXRDNPWHSTOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427939
Record name 3-(acetylamino)-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19717-59-0
Record name 3-(acetylamino)-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Acetylamino)-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
3-(Acetylamino)-2-naphthoic acid
Reactant of Route 3
Reactant of Route 3
3-(Acetylamino)-2-naphthoic acid
Reactant of Route 4
Reactant of Route 4
3-(Acetylamino)-2-naphthoic acid
Reactant of Route 5
Reactant of Route 5
3-(Acetylamino)-2-naphthoic acid
Reactant of Route 6
Reactant of Route 6
3-(Acetylamino)-2-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.